N-(2-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (hereafter referred to as the "target compound") is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 7-(4-methylphenyl) group, contributing to aromatic stacking and lipophilicity.
- Sulfanyl acetamide side chain at position 2, linked to a 2-cyanophenyl moiety, which introduces hydrogen-bonding capacity via the cyano group .
Its structural complexity and substituent diversity distinguish it from simpler pyrimidine derivatives.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S2/c1-3-28-23(30)22-21(18(13-31-22)16-10-8-15(2)9-11-16)27-24(28)32-14-20(29)26-19-7-5-4-6-17(19)12-25/h4-11,13H,3,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIOQHIICPBRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 460.57 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing thieno-pyrimidine structures have shown significant inhibition of cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thieno-pyrimidine derivative | HeLa | 10 | Caspase activation |
| Thieno-pyrimidine derivative | MCF-7 | 15 | Cell cycle arrest |
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzyme Activity : The thieno-pyrimidine moiety may inhibit specific enzymes involved in tumor growth and bacterial metabolism.
- Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
- Modulation of Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.
Case Studies
A case study involving a derivative of this compound demonstrated its effectiveness in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, further supporting its antitumor efficacy.
Comparison with Similar Compounds
Aromatic Substituents
- 4-Methylphenyl vs. Halogenated Phenyls: The target compound’s 7-(4-methylphenyl) group (logP ~2.1 estimated) increases lipophilicity compared to 4-chlorophenyl (logP ~2.8) in or 2,3-dichlorophenyl in . This may influence membrane permeability . 2-cyanophenyl in the acetamide side chain provides a hydrogen-bond acceptor, unlike 4-butylphenyl in , which prioritizes hydrophobic interactions .
Sulfanyl Acetamide Side Chain
- The sulfanyl acetamide linker is conserved across multiple analogs (e.g., ). However, the terminal group varies: 2-cyanophenyl (target compound): Enhances polarity and hydrogen-bonding capacity. 4-sulfamoylphenyl (): Adds hydrogen-bond donors/acceptors, improving solubility .
Melting Points and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
